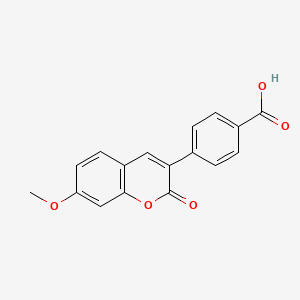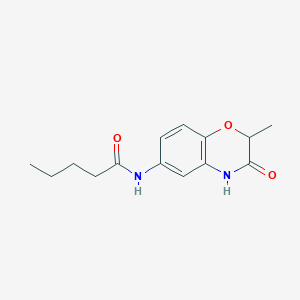
2-(4-chloro-3-methylphenoxy)-N-(3-fluorobenzyl)-N-(pyridin-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-CHLORO-3-METHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a fluorinated phenylmethyl group, and a pyridinyl group attached to a propanamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLORO-3-METHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)PROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of a methylphenol derivative, followed by the introduction of a fluorophenylmethyl group through a nucleophilic substitution reaction. The final step involves the coupling of the pyridinyl group with the propanamide backbone under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.
化学反応の分析
Types of Reactions
2-(4-CHLORO-3-METHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
2-(4-CHLORO-3-METHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)PROPANAMIDE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(4-CHLORO-3-METHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
- 2-(4-CHLORO-2-METHYLPHENOXY)-3’-(TRIFLUOROMETHYL)ACETANILIDE
- 2-(4-CHLORO-3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE
Uniqueness
Compared to similar compounds, 2-(4-CHLORO-3-METHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)PROPANAMIDE is unique due to the presence of both a fluorophenylmethyl group and a pyridinyl group. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C22H20ClFN2O2 |
|---|---|
分子量 |
398.9 g/mol |
IUPAC名 |
2-(4-chloro-3-methylphenoxy)-N-[(3-fluorophenyl)methyl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C22H20ClFN2O2/c1-15-12-19(9-10-20(15)23)28-16(2)22(27)26(21-8-3-4-11-25-21)14-17-6-5-7-18(24)13-17/h3-13,16H,14H2,1-2H3 |
InChIキー |
LMEYUKMLTFOXGG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4-dimethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B14979483.png)
![N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-2,2-diphenylacetamide](/img/structure/B14979485.png)
![2-(3,5-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B14979490.png)

![trans-4-[({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14979509.png)
![2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B14979514.png)
![N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14979526.png)
![N-(2-methoxyethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14979534.png)
![5-[(heptylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14979541.png)
![(2S)-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}(phenyl)ethanoic acid](/img/structure/B14979552.png)
![2-(2-chlorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B14979555.png)

![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}pyridine-4-carboxamide](/img/structure/B14979577.png)
